molecular formula C11H8N4O2 B2735750 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid CAS No. 162339-93-7

3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2735750
CAS No.: 162339-93-7
M. Wt: 228.211
InChI Key: VUTCQUAPFBCQKK-UHFFFAOYSA-N
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Description

“3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid” is a compound with the CAS Number: 162339-93-7 . It has a molecular weight of 228.21 . The compound is a powder at room temperature . The IUPAC name for this compound is this compound .


Physical and Chemical Properties Analysis

This compound has a melting point of 298-300 . It is a powder at room temperature .

Scientific Research Applications

Regioselective Synthesis and Novel Protocols

A novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines has been developed, utilizing a solvent-free cyclocondensation process. This process, which features short reaction times and good to excellent yields, highlights the utility of 5-amino-1H-pyrazoles in synthesizing benzoic acid derivatives through a Michael-type intramolecular ring opening reaction (Quiroga et al., 2007).

Facile Synthesis Techniques

An efficient method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids has been developed, demonstrating the chemical flexibility and potential for further functionalization of these compounds (Barros et al., 2007).

Utility in Synthesizing Heterocyclic Compounds

Activated nitriles, including 4-(2-cyanoacetamido)benzoic acid, have been used as key intermediates for synthesizing a wide range of heterocyclic compounds. This showcases the potential of such benzoic acid derivatives in creating pharmacologically relevant structures (Fadda et al., 2012).

Synthesis of Functionalized Benzopyrans and Pyrazoles

Research into the synthesis of functionalized benzopyrans and pyrazoles, including propanoic acid derivatives, highlights the importance of such compounds in medicinal chemistry due to their pharmacological activities. The simplified synthesis methods contribute to the field of drug discovery (Reddy & Rao, 2006).

Palladium(II) and Platinum(II) Complexes

Studies on Palladium(II) and Platinum(II) complexes of pyrazolylmethyl benzoic acids have explored the assembly of these molecules in the solid state and their biological cytotoxicity against cancer cell lines. This research opens avenues for the use of these complexes in chemotherapeutic applications (McKay et al., 2016).

Optical Properties and Material Science Applications

Investigations into the optical properties of antipyrine derivatives thin films, including those derived from benzoic acid, shed light on their potential applications in material science, specifically in the development of photonic devices due to their unique absorption and refraction properties (El-Ghamaz et al., 2017).

Properties

IUPAC Name

3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCQUAPFBCQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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